2-(4,5-Dimethyl-2-nitrophenoxy)acetic acid
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Overview
Description
2-(4,5-Dimethyl-2-nitrophenoxy)acetic acid is an organic compound with the molecular formula C₁₀H₁₁NO₅ and a molecular weight of 225.20 g/mol . This compound is characterized by the presence of a nitro group, two methyl groups, and a phenoxyacetic acid moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethyl-2-nitrophenoxy)acetic acid typically involves the nitration of a dimethylphenol derivative followed by etherification with chloroacetic acid. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and basic conditions for the etherification step .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale nitration and etherification processes. These methods are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dimethyl-2-nitrophenoxy)acetic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can form esters with alcohols under acidic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Esterification: Alcohols with sulfuric acid as a catalyst.
Major Products
Reduction: 2-(4,5-Dimethyl-2-aminophenoxy)acetic acid.
Substitution: Various substituted phenoxyacetic acids.
Esterification: Methyl or ethyl esters of this compound.
Scientific Research Applications
2-(4,5-Dimethyl-2-nitrophenoxy)acetic acid is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4,5-Dimethyl-2-nitrophenoxy)acetic acid is primarily related to its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets. These interactions can modulate the activity of enzymes and receptors, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2-(4,5-Dimethyl-2-aminophenoxy)acetic acid: A reduced form of the compound with an amino group instead of a nitro group.
2-(4,5-Dimethoxy-2-nitrophenoxy)acetic acid: A similar compound with methoxy groups instead of methyl groups.
Uniqueness
2-(4,5-Dimethyl-2-nitrophenoxy)acetic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C10H11NO5 |
---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2-(4,5-dimethyl-2-nitrophenoxy)acetic acid |
InChI |
InChI=1S/C10H11NO5/c1-6-3-8(11(14)15)9(4-7(6)2)16-5-10(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
SWSIMDRWKHVZDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)OCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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